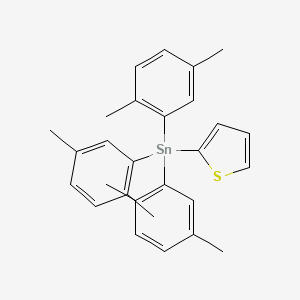![molecular formula C16H20N2O4 B14389587 N-{4-[2-(4-Methyl-2,6-dioxopiperidin-1-yl)ethoxy]phenyl}acetamide CAS No. 89914-21-6](/img/structure/B14389587.png)
N-{4-[2-(4-Methyl-2,6-dioxopiperidin-1-yl)ethoxy]phenyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[2-(4-Methyl-2,6-dioxopiperidin-1-yl)ethoxy]phenyl}acetamide is a synthetic organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a piperidinyl group, an ethoxy linkage, and an acetamide moiety. Its distinct molecular configuration makes it a valuable subject of study in medicinal chemistry, pharmacology, and industrial chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[2-(4-Methyl-2,6-dioxopiperidin-1-yl)ethoxy]phenyl}acetamide typically involves a multi-step process. One common method includes the reaction of 4-methyl-2,6-dioxopiperidine with 4-hydroxyphenylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature, followed by purification through recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to enhance yield and purity. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in industrial production .
化学反応の分析
Types of Reactions
N-{4-[2-(4-Methyl-2,6-dioxopiperidin-1-yl)ethoxy]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or acetamide groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
科学的研究の応用
Chemistry
In chemistry, N-{4-[2-(4-Methyl-2,6-dioxopiperidin-1-yl)ethoxy]phenyl}acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate cellular pathways and molecular interactions, providing insights into biological processes and disease mechanisms .
Medicine
Medically, this compound has shown promise as a therapeutic agent. It is being explored for its potential in treating various conditions, including inflammation, cancer, and neurological disorders.
Industry
In the industrial sector, this compound is utilized in the development of advanced materials and chemical products. Its stability and reactivity make it suitable for applications in polymer science, coatings, and specialty chemicals.
作用機序
The mechanism of action of N-{4-[2-(4-Methyl-2,6-dioxopiperidin-1-yl)ethoxy]phenyl}acetamide involves its interaction with specific molecular targets. It is known to modulate the activity of certain enzymes and receptors, leading to downstream effects on cellular signaling pathways. The compound’s ability to cross cell membranes and its affinity for particular binding sites contribute to its biological activity.
類似化合物との比較
Similar Compounds
N-{4-[2-(4-Methyl-2,6-dioxopiperidin-1-yl)ethoxy]phenyl}acetamide analogs: These compounds share a similar core structure but differ in the substituents attached to the piperidinyl or phenyl groups.
Thalidomide derivatives: Compounds like pomalidomide and lenalidomide, which also contain a piperidinyl group, are used in similar therapeutic contexts.
Uniqueness
This compound stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential in diverse scientific applications highlight its significance in research and industry.
特性
CAS番号 |
89914-21-6 |
|---|---|
分子式 |
C16H20N2O4 |
分子量 |
304.34 g/mol |
IUPAC名 |
N-[4-[2-(4-methyl-2,6-dioxopiperidin-1-yl)ethoxy]phenyl]acetamide |
InChI |
InChI=1S/C16H20N2O4/c1-11-9-15(20)18(16(21)10-11)7-8-22-14-5-3-13(4-6-14)17-12(2)19/h3-6,11H,7-10H2,1-2H3,(H,17,19) |
InChIキー |
YROHRTVGMIBSFZ-UHFFFAOYSA-N |
正規SMILES |
CC1CC(=O)N(C(=O)C1)CCOC2=CC=C(C=C2)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4-Bromophenyl)[6-methyl-2-(piperidin-1-yl)pyridin-3-yl]methanone](/img/structure/B14389514.png)
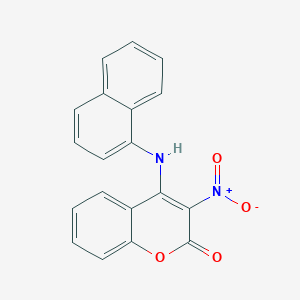
![2-(1,4-Dioxospiro[4.5]decan-6-yl)ethyl trifluoroacetate](/img/structure/B14389520.png)
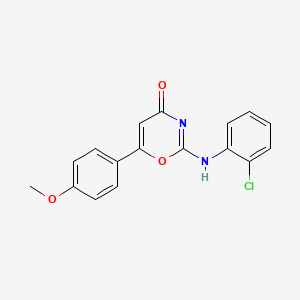
![5-[(3,4-Dihydroisoquinolin-2(1H)-yl)methyl]pyrimidine-2,4-diamine](/img/structure/B14389536.png)
phosphanium chloride](/img/structure/B14389539.png)
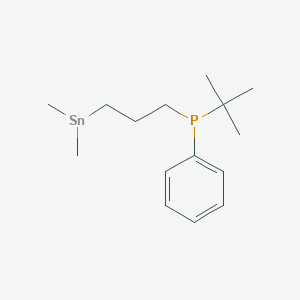
![3-[[3-[(3-Amino-3-oxopropyl)amino]-2-hydroxypropyl]amino]propanamide](/img/structure/B14389562.png)
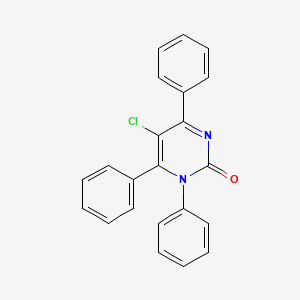
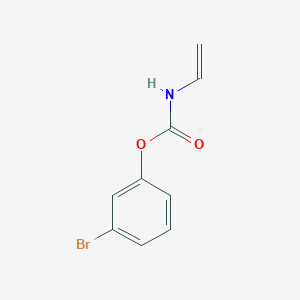
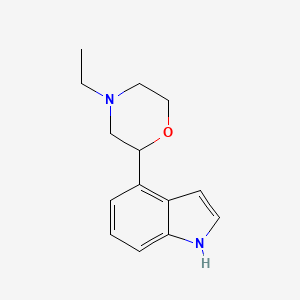
![7-Methylpyrazolo[1,5-a]pyrimidine-2,5(1H,4H)-dione](/img/structure/B14389575.png)
![Diethyl [2-phenyl-1-(trimethylsilyl)ethyl]phosphonate](/img/structure/B14389576.png)
